molecular formula C18H20ClNO3 B268631 N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide

N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide

Katalognummer B268631
Molekulargewicht: 333.8 g/mol
InChI-Schlüssel: VJTMSCPYKHGWQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide, commonly known as CELECOXIB, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation associated with various conditions. It is a COX-2 inhibitor that selectively blocks the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.

Wirkmechanismus

CELECOXIB selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By blocking the production of these prostaglandins, CELECOXIB reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining and regulate blood clotting.
Biochemical and Physiological Effects:
CELECOXIB has been shown to reduce pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been shown to inhibit the growth and proliferation of cancer cells, reduce the risk of developing colorectal cancer, and improve cognitive function in patients with Alzheimer's disease. Additionally, CELECOXIB has been shown to have neuroprotective effects and to improve symptoms of depression.

Vorteile Und Einschränkungen Für Laborexperimente

CELECOXIB is a widely studied drug with a well-established mechanism of action and therapeutic potential in various conditions. It is relatively easy to synthesize and is readily available for use in lab experiments. However, CELECOXIB has some limitations, including its potential to cause cardiovascular side effects, such as heart attack and stroke, and its potential to interact with other drugs. Additionally, CELECOXIB is not effective in all patients and may have limited efficacy in some conditions.

Zukünftige Richtungen

There are several future directions for research on CELECOXIB, including investigating its potential in combination with other drugs for the treatment of cancer and other conditions. Additionally, further research is needed to better understand the cardiovascular risks associated with CELECOXIB and to identify patients who may be at increased risk for these side effects. Furthermore, research is needed to identify biomarkers that can predict the efficacy of CELECOXIB in different conditions and to develop more targeted therapies based on these biomarkers. Finally, research is needed to develop new COX-2 inhibitors with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of CELECOXIB involves the reaction of 2-(2-ethoxyethoxy)aniline with 3-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide, which is then purified by recrystallization to obtain the final product.

Wissenschaftliche Forschungsanwendungen

CELECOXIB has been extensively studied for its therapeutic potential in various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has also been investigated for its potential in the prevention and treatment of various types of cancer, including colorectal, breast, and lung cancer. Additionally, CELECOXIB has been studied for its potential in the treatment of Alzheimer's disease, depression, and other neurological disorders.

Eigenschaften

Produktname

N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide

Molekularformel

C18H20ClNO3

Molekulargewicht

333.8 g/mol

IUPAC-Name

N-(3-chloro-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C18H20ClNO3/c1-3-22-11-12-23-17-10-5-4-7-14(17)18(21)20-16-9-6-8-15(19)13(16)2/h4-10H,3,11-12H2,1-2H3,(H,20,21)

InChI-Schlüssel

VJTMSCPYKHGWQD-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)C

Kanonische SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.